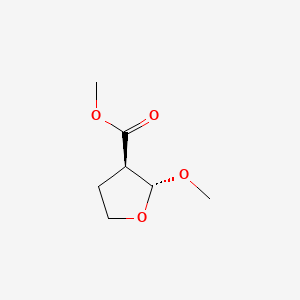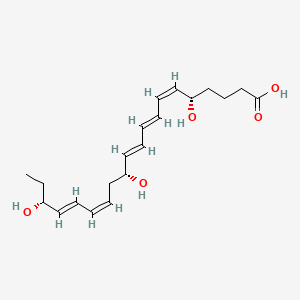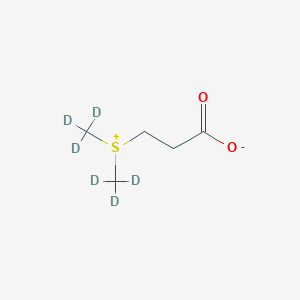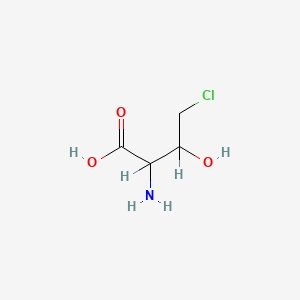
4-Chlorothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothreonine is a naturally occurring amino acid derivative, identified as a component of secondary metabolites produced by certain microorganisms, such as Streptomyces species . It is known for its herbicidal and antifungal properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorothreonine can be synthesized through several methods. One common approach involves the stereoselective synthesis from N-Cbz-L-glutamic acid-α-benzyl ester . The process includes multiple steps, such as protection of functional groups, chlorination, and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified strains of Streptomyces . These microorganisms are cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dechlorinated threonine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Produces oxo-threonine derivatives.
Reduction: Yields threonine.
Substitution: Forms various substituted threonine derivatives.
Scientific Research Applications
4-Chlorothreonine has diverse applications in scientific research:
Mechanism of Action
4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .
Comparison with Similar Compounds
4-Fluorothreonine: Another halogenated threonine derivative with similar biological activities.
Uniqueness: this compound is unique due to its chlorine atom, which enhances its biological activity compared to threonine . This halogenation allows it to act as a potent inhibitor of specific enzymes, making it valuable in both research and industrial applications .
Properties
CAS No. |
132958-66-8 |
|---|---|
Molecular Formula |
C4H8ClNO3 |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
CETUIFTXYGHITB-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)N)O)Cl |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Cl |
Synonyms |
4-Chlorothreonine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

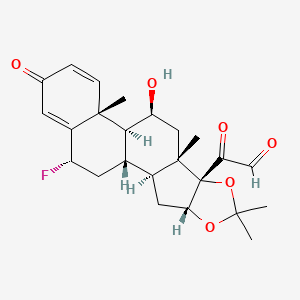
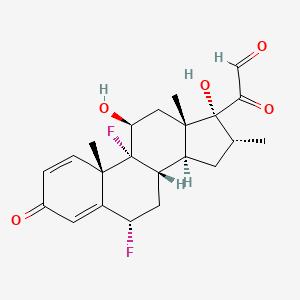
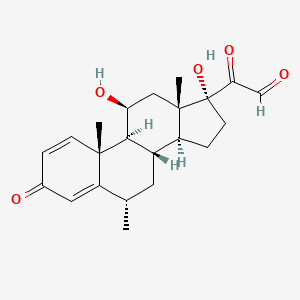
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

